(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride
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Overview
Description
(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its enantiomeric purity and is often used in asymmetric synthesis and as a chiral auxiliary in organic chemistry.
Scientific Research Applications
(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale chiral resolution techniques or the employment of biocatalysts for enantioselective synthesis. These methods ensure high yield and enantiomeric excess, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
®-(+)-N-Isopropyl-1-Phenylethylamine Hydrochloride: The enantiomer of the compound, with different biological and chemical properties.
N-Methyl-1-Phenylethylamine Hydrochloride: A structurally similar compound with a methyl group instead of an isopropyl group.
N-Ethyl-1-Phenylethylamine Hydrochloride: Another similar compound with an ethyl group.
Uniqueness
(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is unique due to its high enantiomeric purity and specific chiral properties, which make it valuable in asymmetric synthesis and chiral resolution processes. Its distinct chemical structure allows for selective interactions with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(1S)-1-phenylethyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRDLWQPQZOASL-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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